molecular formula C13H8Cl2INO B14914412 2,3-dichloro-N-(3-iodophenyl)benzamide

2,3-dichloro-N-(3-iodophenyl)benzamide

Cat. No.: B14914412
M. Wt: 392.02 g/mol
InChI Key: VREPIUZNSXKYMS-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(3-iodophenyl)benzamide is an organic compound with the molecular formula C13H8Cl2INO It is a derivative of benzamide, featuring both chloro and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(3-iodophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,3-Dichloro-N-(3-iodophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(3-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The chloro and iodo substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

2,3-Dichloro-N-(3-iodophenyl)benzamide is unique due to the presence of both chloro and iodo substituents, which can influence its reactivity and binding properties. The iodo group, in particular, can participate in unique interactions, such as halogen bonding, which can enhance its utility in various applications .

Properties

Molecular Formula

C13H8Cl2INO

Molecular Weight

392.02 g/mol

IUPAC Name

2,3-dichloro-N-(3-iodophenyl)benzamide

InChI

InChI=1S/C13H8Cl2INO/c14-11-6-2-5-10(12(11)15)13(18)17-9-4-1-3-8(16)7-9/h1-7H,(H,17,18)

InChI Key

VREPIUZNSXKYMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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